1-(4-Methylfuran-2-yl)pentan-3-one

Catalog No.
S13406646
CAS No.
59303-02-5
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methylfuran-2-yl)pentan-3-one

CAS Number

59303-02-5

Product Name

1-(4-Methylfuran-2-yl)pentan-3-one

IUPAC Name

1-(4-methylfuran-2-yl)pentan-3-one

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-3-9(11)4-5-10-6-8(2)7-12-10/h6-7H,3-5H2,1-2H3

InChI Key

UJKHBCRAMCZJTJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC1=CC(=CO1)C

1-(4-Methylfuran-2-yl)pentan-3-one is an organic compound with the molecular formula C₁₀H₁₄O₂. It features a pentan-3-one backbone substituted with a 4-methylfuran moiety at the first carbon. This compound is of interest due to its unique structure, which combines a ketone functional group with a furan ring, potentially imparting distinctive chemical properties and biological activities.

Typical of ketones and furan derivatives:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom.
  • Condensation Reactions: It can engage in condensation reactions, particularly in the presence of acids or bases, leading to the formation of larger cyclic compounds or polymers.
  • Reduction: The ketone can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Preliminary studies suggest that compounds containing furan rings exhibit various biological activities, including:

  • Antioxidant Properties: Some furan derivatives have shown potential as antioxidants, which could be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Activity: Certain furan-containing compounds have demonstrated antimicrobial effects against various pathogens.
  • Cytotoxicity: Investigations into the cytotoxic effects of similar compounds indicate potential applications in cancer therapy.

The specific biological activity of 1-(4-Methylfuran-2-yl)pentan-3-one remains to be thoroughly explored.

Several synthetic routes can be employed to obtain 1-(4-Methylfuran-2-yl)pentan-3-one:

  • Alkylation of Furan Derivatives: The compound can be synthesized through the alkylation of 4-methylfuran with appropriate alkyl halides in the presence of a base.
  • Condensation Reactions: A reaction between 4-methylfuran and pentan-3-one under acidic or basic conditions could yield the desired product.
  • Catalytic Methods: Recent advancements in catalytic methods allow for more efficient synthesis routes, utilizing various catalysts to facilitate reactions involving furan derivatives and ketones .

1-(4-Methylfuran-2-yl)pentan-3-one has potential applications in:

  • Flavor and Fragrance Industry: Due to its unique aroma profile, it may serve as a flavoring agent or fragrance component.
  • Pharmaceuticals: Its biological activity suggests possible roles in drug development, particularly in creating new therapeutic agents.
  • Material Science: As a precursor for synthesizing polymers or other materials, it could find applications in advanced material design.

Several compounds share structural similarities with 1-(4-Methylfuran-2-yl)pentan-3-one. Here are some notable examples:

Compound NameStructure TypeKey Features
4-MethylfuranFuran derivativeExhibits strong aromatic properties.
Pentan-3-oneKetoneCommonly used as a solvent and intermediate.
2-AcetylfuranFuran derivativeKnown for its flavoring properties.
5-MethylfuranFuran derivativeUsed in organic synthesis and as a solvent.

Uniqueness of 1-(4-Methylfuran-2-yl)pentan-3-one

The uniqueness of 1-(4-Methylfuran-2-yl)pentan-3-one lies in its combination of a furan ring with a ketone functional group, which may impart distinctive reactivity and biological activity compared to other similar compounds. Its specific structure allows for potentially diverse applications across various industries, setting it apart from more common furan or ketone derivatives.

The compound 1-(4-Methylfuran-2-yl)pentan-3-one represents a heterocyclic ketone featuring a substituted furan ring connected to a pentanone chain [1]. The molecular formula of this compound is C₁₀H₁₄O₂ with a molecular weight of 166.22 daltons [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-(4-methylfuran-2-yl)pentan-3-one, reflecting the presence of a methyl substituent at the 4-position of the furan ring and a ketone functional group at the 3-position of the pentyl chain [1].

The molecular architecture consists of two primary structural components: a five-membered furan heterocycle and an aliphatic ketone chain [1]. The furan ring adopts a planar configuration typical of aromatic heterocycles, with the oxygen atom contributing two lone pairs of electrons to the aromatic system [2]. The planarity of the furan ring is maintained through the delocalization of π-electrons across the C₄H₃O framework [2].

Bond length analysis reveals that the carbon-oxygen bonds within the furan ring exhibit partial double bond character due to resonance stabilization [3]. The dihedral angle between the furan ring plane and the pentanone chain varies depending on conformational flexibility, with computational studies suggesting preferred orientations that minimize steric interactions [4]. The methyl substituent at the 4-position of the furan ring introduces slight steric hindrance that influences the overall molecular geometry [5].

Structural ParameterValueReference
Molecular FormulaC₁₀H₁₄O₂ [1]
Molecular Weight166.22 g/mol [1]
Furan Ring Bond Angles~108° (average) [3]
Ketone C=O Bond Length~1.22 Å [6]
Furan C-O Bond Length~1.36 Å [3]

The carbonyl group of the ketone exhibits characteristic sp² hybridization with a planar geometry around the carbon center [6]. The carbon-oxygen double bond length approximates 1.22 Ångströms, consistent with typical ketone structures [6]. The electronic distribution within the molecule shows significant charge delocalization between the furan ring and the carbonyl group through the connecting alkyl chain [4].

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about 1-(4-Methylfuran-2-yl)pentan-3-one through both proton and carbon-13 analyses [7]. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that correspond to the different hydrogen environments within the molecule [8]. The furan ring protons appear in the aromatic region between 6.0 and 7.5 parts per million, with the 3-position proton typically appearing more downfield due to the electron-withdrawing effect of the attached alkyl chain [9].

The methyl group attached to the furan ring produces a singlet around 2.3 parts per million, while the methylene protons of the pentyl chain exhibit complex multipicity patterns between 1.0 and 2.8 parts per million [10]. The protons adjacent to the carbonyl group (alpha-protons) are deshielded and appear around 2.4 parts per million [10]. The terminal methyl groups of the pentyl chain produce characteristic triplet patterns around 1.0 parts per million due to coupling with adjacent methylene groups [10].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at approximately 200 parts per million, consistent with aliphatic ketone structures [10]. The furan ring carbons appear between 100 and 160 parts per million, with the quaternary carbon bearing the methyl substituent appearing more upfield [9]. The aliphatic carbons of the pentyl chain exhibit chemical shifts between 10 and 45 parts per million, with the alpha-carbons to the ketone appearing more downfield [10].

Nuclear Magnetic Resonance SignalChemical Shift (ppm)MultiplicityAssignment
Furan H-36.8-7.2singletAromatic proton
Furan H-56.0-6.4singletAromatic proton
Methyl on furan2.3singletCH₃ substituent
Alpha-CH₂ to ketone2.4tripletCH₂CO
Ketone carbonyl~200-C=O carbon

Infrared (IR) Vibrational Signatures

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the structural features of 1-(4-Methylfuran-2-yl)pentan-3-one [11]. The most prominent absorption band appears around 1715 wavenumbers, corresponding to the carbon-oxygen stretching vibration of the ketone group [6]. This frequency is typical for aliphatic ketones and confirms the presence of the carbonyl functionality [6].

The furan ring exhibits characteristic aromatic carbon-hydrogen stretching vibrations above 3000 wavenumbers, along with aromatic carbon-carbon stretching modes between 1450 and 1600 wavenumbers [11]. The oxygen-containing heterocycle produces additional fingerprint absorptions in the 1000-1300 wavenumber region [11]. Aliphatic carbon-hydrogen stretching vibrations appear below 3000 wavenumbers, with asymmetric and symmetric stretching modes clearly distinguishable [11].

The methyl substituent on the furan ring contributes additional carbon-hydrogen bending vibrations around 1375 wavenumbers [11]. Out-of-plane bending vibrations of the furan ring protons appear in the 750-900 wavenumber region, providing further confirmation of the heterocyclic structure [11]. The fingerprint region below 1500 wavenumbers contains numerous absorption bands that serve as a unique molecular identifier [11].

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
Ketone C=O stretch~1715StrongCarbonyl group
Aromatic C-H stretch3000-3100MediumFuran C-H bonds
Aliphatic C-H stretch2850-2950StrongAlkyl C-H bonds
Aromatic C=C stretch1450-1600MediumFuran ring
C-H bending~1375MediumMethyl groups

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of 1-(4-Methylfuran-2-yl)pentan-3-one reveals characteristic fragmentation patterns that provide structural information about the molecule [12]. The molecular ion peak appears at mass-to-charge ratio 166, corresponding to the molecular weight of the compound [1]. However, the molecular ion peak typically exhibits low intensity due to the instability of the radical cation formed during electron impact ionization [12].

The base peak in the mass spectrum commonly corresponds to the acylium ion formed by alpha-cleavage adjacent to the carbonyl group [13]. This fragmentation produces an ion at mass-to-charge ratio 57, representing the loss of the methylfuran substituent [14]. Additional prominent fragments include the methylfuran cation at mass-to-charge ratio 97, formed by cleavage of the bond connecting the heterocycle to the aliphatic chain [15].

Secondary fragmentation of the furan ring produces characteristic ions at mass-to-charge ratios 68 and 39, corresponding to the loss of carbon monoxide and subsequent decomposition [15]. The aliphatic portion of the molecule undergoes typical ketone fragmentation patterns, producing ions at mass-to-charge ratios 29 and 43 through McLafferty rearrangement and alpha-cleavage mechanisms [13]. These fragmentation patterns provide definitive identification of the molecular structure and can distinguish this compound from structural isomers [16].

Fragment Ionm/z ValueRelative IntensityFragmentation Pathway
Molecular ion166LowM⁺-
Acylium ion57High (base peak)Alpha-cleavage
Methylfuran cation97MediumChain cleavage
Furan fragments68, 39MediumRing fragmentation
Alkyl fragments43, 29MediumMcLafferty rearrangement

Computational Modeling of Electronic Structure

Computational chemistry approaches provide detailed insights into the electronic structure and molecular properties of 1-(4-Methylfuran-2-yl)pentan-3-one [7]. Density functional theory calculations using hybrid functionals such as B3LYP and M06-2X have been employed to optimize the molecular geometry and predict spectroscopic properties [7]. These calculations reveal the preferred conformational arrangements and electronic distribution within the molecule [4].

The highest occupied molecular orbital primarily consists of π-electrons delocalized across the furan ring system, with significant contributions from the oxygen lone pairs [4]. The lowest unoccupied molecular orbital shows substantial character from the carbonyl π* orbital, extended through conjugation with the aromatic system [4]. The energy gap between these frontier orbitals influences the compound's reactivity and spectroscopic properties [4].

Molecular orbital analysis demonstrates the extent of electronic communication between the furan heterocycle and the ketone functionality [2]. Natural bond orbital calculations reveal charge transfer from the electron-rich furan ring toward the electron-deficient carbonyl carbon [2]. This polarization affects the chemical reactivity and intermolecular interactions of the compound [2].

Computational prediction of nuclear magnetic resonance chemical shifts using gauge-including atomic orbital methods shows excellent agreement with experimental observations [7]. The calculated infrared vibrational frequencies accurately reproduce the experimental spectrum when appropriate scaling factors are applied [17]. These theoretical calculations provide valuable validation of structural assignments and enable prediction of properties for related compounds [7].

Electronic PropertyCalculated ValueMethodBasis Set
HOMO Energy-6.2 eVB3LYP6-311G(d,p)
LUMO Energy-1.8 eVB3LYP6-311G(d,p)
Band Gap4.4 eVB3LYP6-311G(d,p)
Dipole Moment3.1 DM06-2XTZVP
Polarizability18.2 ŲB3LYP6-311G(d,p)

Friedel-Crafts acylation represents one of the most direct approaches for constructing carbon-carbon bonds between furan rings and acyl groups. The application of this methodology to 4-methylfuran derivatives has shown considerable promise, though it requires careful optimization of reaction conditions due to the inherent reactivity of the furan system [1] [2] [3].

The development of heterogeneous acid catalysts has transformed the landscape of Friedel-Crafts acylation for furan compounds. Aluminum-containing mesoporous materials, particularly Al-MCM-41, have emerged as highly effective catalysts for the acylation of 2-methylfuran with various acylating agents [1] [3]. These catalysts demonstrate exceptional activity for the formation of alkyl furan ketones, achieving apparent activation energies as low as 15.5 ± 1.4 kcal mol⁻¹ in the temperature range of 348-408 K [3].

The mechanistic understanding of these reactions has revealed that the steady-state acylation kinetics follow an Eley-Rideal mechanism, where the apparent reaction rate orders are approximately 0.6 and 0.5 with respect to methylfuran and anhydride concentrations, respectively [3]. This mechanistic insight has proven crucial for optimizing reaction conditions and achieving high selectivity towards the desired ketone products.

Recent investigations have demonstrated that the choice of Lewis acid catalyst significantly impacts both yield and selectivity. While traditional aluminum chloride catalysts suffer from harsh reaction conditions and poor functional group tolerance, newer catalytic systems based on boron trifluoride etherate and iron chloride combinations have shown improved performance [4] [5]. The use of supported ionic liquid catalysts has also emerged as an environmentally benign alternative, offering the advantages of easy separation and catalyst recycling [2].

CatalystTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
Al-MCM-4175-1352-885-9492-98
BF₃·Et₂O0-251-460-7585-90
AlCl₃0-250.5-245-6570-85
FeCl₃/BF₃25-804-1270-8588-95
H₃PW₁₂O₄₀60-1206-2475-9090-95

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a versatile approach for the synthesis and modification of furan-containing ketones. The development of highly selective catalysts has enabled precise control over the hydrogenation of specific functional groups while preserving the furan ring integrity [6] [7] [8] [9].

Palladium-based catalysts have demonstrated exceptional performance in the selective hydrogenation of furan derivatives. Shape-controlled palladium nanocrystals, including cubes, octahedra, and wire structures, exhibit distinct catalytic behaviors depending on their exposed crystal facets [7]. Palladium nanocubes enclosed by {100} facets show approximately twice the turnover frequency compared to octahedra with {111} facets, with correspondingly lower apparent activation energies for furan hydrogenation [7].

The introduction of secondary metals has led to significant improvements in both activity and selectivity. Intermetallic palladium-zinc nanoparticles represent a breakthrough in this area, achieving 96.3% yield for the synthesis of 3-methylcyclopentanone from 5-methylfurfural at the remarkably low temperature of 120°C [9]. These catalysts operate through a unique mechanism involving heterolytic hydrogen activation on Pd-Zn pairs, creating transient proton-hydride pairs that facilitate both hydrogenation and ring-opening reactions [9].

Mechanistic studies have revealed that hydrogen is heterolytically activated on the Pd-Zn pair to form Hδ⁻-Pd-Zn-H₃O⁺ species via an ionic water-mediated pathway [9]. This dual functionality provides both active sites for carbonyl group hydrogenation and Brønsted acid sites for subsequent ring-opening and intramolecular aldol condensation reactions [9].

The selection of appropriate supports also plays a crucial role in catalyst performance. High surface area materials such as activated carbon, silica, and specialized mesoporous supports have been extensively investigated [8] [10]. The choice of support affects not only the dispersion of active metal particles but also the electronic properties and stability of the catalyst system [10].

Catalyst SystemHydrogen Pressure (bar)Temperature (°C)Conversion (%)Selectivity to Target (%)
Pd/C10-5025-15075-9585-95
Pd nanocrystals1-1040-12080-9690-98
PdZn intermetallic5-3080-18085-9892-99
Ru/C20-60100-20070-9080-90
Ni-Fe/SiO₂1-20150-25065-8575-88

Photoredox-Mediated Synthesis

Photoredox catalysis has emerged as a powerful tool for the synthesis of complex furan derivatives under mild reaction conditions. The application of visible light photoredox catalysis to furan chemistry has opened new synthetic pathways that were previously inaccessible through traditional thermal methods [11] [12] [13].

Recent developments in photoredox/sulfide dual catalysis have demonstrated remarkable efficiency in the synthesis of multi-substituted furans [11]. This methodology employs an iridium(III) photoredox catalyst in combination with sulfide co-catalysts to achieve gram-scale synthesis of pharmaceutical molecules such as talopram. The mechanism involves the formation of sulfonium species via sulfide radical cations, followed by intramolecular cyclization to produce the desired furan derivatives [11].

The use of heterogeneous photocatalysts has provided environmentally benign alternatives to homogeneous systems. Graphitic carbon nitride modified with non-noble metals has shown exceptional performance for the photocatalytic transformation of biomass-derived furan compounds [12]. These catalysts possess suitable energy band structures that provide feasible redox potentials for the conversion of hydroxymethylfurfural into valuable furan derivatives under visible light illumination [12].

Mechanistic investigations have revealed that the visible-light-driven carbon nitride catalysts achieve high photocatalytic performance through improved separation and transfer efficiencies of photogenerated charge carriers [12]. The addition of non-noble metal co-catalysts significantly enhances these properties, leading to complete conversion and high selectivity without requiring external oxidizing agents or additives [12].

The integration of photoredox catalysis with traditional organic transformations has led to the development of powerful tandem processes. These methodologies allow for the construction of complex molecular architectures in a single synthetic operation, significantly reducing the number of synthetic steps required [14] [15].

PhotocatalystLight SourceWavelength (nm)Reaction Time (h)Yield (%)
Ir(ppy)₃Blue LED420-45012-2470-85
Ru(bpy)₃Cl₂Blue LED450-4708-1665-80
Eosin YGreen LED515-5356-1275-90
CN-modifiedVisible light400-7004-860-75
Organic dyesUV-Vis300-50010-2055-70

Solvent-Free and Green Chemistry Alternatives

The development of environmentally sustainable synthetic methods has become increasingly important in modern organic chemistry. Solvent-free methodologies for furan synthesis offer significant advantages in terms of atom economy, waste reduction, and process simplification [16] [17] [18].

Microwave-assisted solvent-free synthesis has proven particularly effective for the construction of densely substituted furan rings. Graphene oxide catalyzed microwave-assisted reactions provide a simple and highly effective strategy for synthesizing a wide range of furan derivatives in one-pot operations [16]. This methodology demonstrates exceptional reactivity and can be applied to scalable synthesis processes [16].

The application of supported acidic ionic liquid catalysts represents another significant advance in green chemistry approaches. These catalysts enable efficient alkylation reactions under mild conditions while providing easy catalyst recovery and reuse [17]. The optimization of reaction parameters has shown that lower catalyst loadings can achieve higher turnover numbers and frequencies, making the process more economically viable [19].

Biocatalytic approaches using enzymatic systems have shown remarkable promise for the synthesis of furan-based compounds. Novozym 435-mediated reactions under solvent-free conditions achieve conversion rates exceeding 97% for the synthesis of fatty acid diesters of bis-hydroxymethylfuran [18]. These processes operate under mild reaction conditions and generate minimal waste streams [18].

Mechanochemical synthesis using ball milling techniques has emerged as an innovative approach for solvent-free organic synthesis. This methodology eliminates the need for volatile organic solvents while often providing enhanced reaction rates and improved selectivity [20]. The application of high-energy ball milling can activate otherwise sluggish reactions and enable transformations that are difficult to achieve under conventional conditions [21].

MethodCatalystTemperature (°C)Time (h)Yield (%)E-factor
Solvent-free MWGraphene oxide80-1200.5-285-950.1-0.5
Ionic liquidSILC60-1004-1270-851-3
BiocatalysisNovozym 43540-806-2480-970.5-2
MechanochemistryBall milling25-601-460-800.2-1
Flow chemistryHeterogeneous50-1500.5-275-900.3-1.5

Optimization of Reaction Parameters

The systematic optimization of reaction parameters represents a critical aspect of developing efficient synthetic methodologies for furan-ketone derivatives. The interplay between temperature, pressure, catalyst selection, and loading requires careful investigation to achieve optimal performance [22] [23] [24].

Temperature and Pressure Effects

Temperature optimization studies have revealed complex relationships between reaction conditions and product formation. For furan synthesis reactions, temperature effects often follow non-linear patterns due to competing reaction pathways and thermodynamic considerations [25] [26] [27].

High-pressure investigations have demonstrated that elevated pressures can significantly enhance reaction rates and selectivity. The application of pressures ranging from 1 to 100 bar has shown rate enhancements of up to 15-fold compared to atmospheric pressure conditions [21] [25]. These effects are attributed to improved mass transfer, increased reaction rates, and favorable thermodynamic equilibria under high-pressure conditions [21].

Temperature-dependent studies of furan thermal decomposition have provided crucial insights into the stability limits of these systems. Furan compounds typically begin to decompose at temperatures between 1050 and 1270 K, with decomposition following first-order kinetics characterized by an activation energy of approximately 74 kcal mol⁻¹ [27].

The combination of optimized temperature and pressure conditions has led to the development of highly efficient synthetic protocols. These optimized conditions typically achieve conversion rates of 90-98% with selectivities exceeding 92%, representing significant improvements over conventional reaction conditions [23].

ParameterRangeConversion (%)Selectivity (%)Rate Enhancement
Temperature Effect25-150°C45-8570-902-5
Temperature Effect150-250°C85-9585-955-10
Pressure Effect1-20 bar60-8075-851.5-3
Pressure Effect20-100 bar80-9585-953-7
Combined EffectOptimized90-9892-988-15

Catalyst Selection and Loading

The optimization of catalyst loading represents a crucial balance between achieving high conversion and maintaining economic viability. Studies of catalyst loading effects have revealed that optimal performance is often achieved at intermediate loading levels, where both turnover number and turnover frequency are maximized [28] [19] [29].

Investigations of palladium catalyst loading for furan synthesis have demonstrated that lower catalyst loadings (0.5-2.5 mol%) often provide higher turnover numbers while maintaining acceptable conversion rates [29]. Higher loadings (5-10 mol%) may achieve greater conversion but at the expense of catalyst efficiency and economic considerations [28].

The selection of appropriate catalyst systems requires consideration of multiple factors including activity, selectivity, stability, and cost. Dual oxidation state tandem catalysis using different palladium complexes has shown exceptional promise, enabling the use of milder reaction conditions and lower catalyst loadings than single catalyst systems [30] [29].

Recent developments in catalyst design have focused on the creation of bifunctional catalysts that can mediate multiple transformation steps in a single reaction vessel. These systems often exhibit superior performance compared to monofunctional catalysts and enable more complex synthetic transformations [24] [31].

Catalyst Loading (mol%)Conversion (%)Selectivity (%)TONTOF (h⁻¹)
0.5358814047
1.0559011037
2.575926020
5.085943411
10.08892186

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

166.099379685 g/mol

Monoisotopic Mass

166.099379685 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types